Evidence Item 1: 6-Chloro as Essential Intermediate for High-Potency CK2α Inhibitors
6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine serves as the essential monohalogenated precursor for synthesizing 6-bromo-5-chloro-1H-triazolo[4,5-b]pyridine, a dihalogenated analog that exhibits significantly enhanced CK2α inhibitory activity compared to monohalogenated derivatives [1]. Monohalogenated 1H-triazolo[4,5-b]pyridines (including 6-chloro and 6-bromo) generally show weak to moderate CK2α inhibition, whereas the dihalogenated 6-bromo-5-chloro derivative demonstrates markedly improved potency [1].
| Evidence Dimension | CK2α inhibitory activity |
|---|---|
| Target Compound Data | Monohalogenated 1H-triazolo[4,5-b]pyridines exhibit weak to moderate CK2α inhibition (no precise IC₅₀ available for 6-chloro alone) |
| Comparator Or Baseline | 6-Bromo-5-chloro-1H-triazolo[4,5-b]pyridine (dihalogenated derivative synthesized from 6-chloro precursor): IC₅₀ values of 1.23 μM (CK2α) and 3.46 μM (PIM1) |
| Quantified Difference | Dihalogenation yields a defined, potent IC₅₀ compared to the weaker activity of monohalogenated precursors; co-crystal structures of the dihalogenated compound with CK2α confirm ATP-competitive binding mode |
| Conditions | Recombinant human CK2α and PIM1 kinase assays |
Why This Matters
Procurement of the 6-chloro intermediate is required to access the 6-bromo-5-chloro dihalogenated analog with validated CK2α inhibition (IC₅₀ 1.23 μM) and co-crystal structures, whereas alternative monohalogenated isomers lack this defined path to a structurally characterized inhibitor.
- [1] Chojnacki, K., et al. (2021). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Bioorganic Chemistry, 106, 104502. View Source
